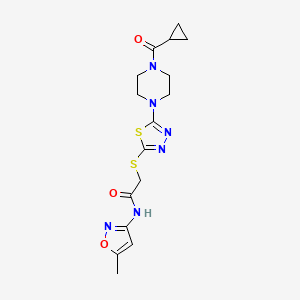

2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

Historical Development of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds have dominated pharmaceutical research since the early 19th century, with their systematic study beginning in the 1800s through landmark discoveries such as Brugnatelli’s isolation of alloxan from uric acid (1818) and Runge’s identification of pyrrole (1834). By the mid-20th century, heterocycles constituted over two-thirds of known organic compounds, with nitrogen-containing variants proving particularly valuable in drug design. The piperazine scaffold, first isolated in 1888, emerged as a privileged structure due to its dual nitrogen atoms capable of forming hydrogen bonds and improving water solubility. Thiadiazoles gained prominence in the 1950s following the discovery of their antimicrobial properties, with the 1,3,4-thiadiazole isomer demonstrating exceptional metabolic stability compared to its 1,2,5-analog. These historical developments laid the foundation for rational hybridization of heterocyclic systems to address modern therapeutic challenges.

Emergence of Thiadiazole-Piperazine Hybrid Compounds

The strategic combination of thiadiazole and piperazine moieties represents a paradigm shift in scaffold hybridization. Early work on diarylheterocyclic COX-2 inhibitors demonstrated that replacing central heterocyclic cores (e.g., from furan to pyrazole) could dramatically alter pharmacokinetic profiles while maintaining target affinity. This principle was extended to thiadiazole-piperazine conjugates, where the electron-deficient thiadiazole core enhances membrane permeability while the piperazine subunit improves aqueous solubility. A 2017 study synthesized 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol derivatives with substituted benzyl-piperazine groups, achieving IC~50~ values <10 μM against Candida albicans through synergistic π-π stacking and hydrogen bonding. These findings validated the thiadiazole-piperazine framework as a versatile platform for bioactivity optimization.

Pharmacological Significance of Multi-Heterocyclic Conjugates

Multi-heterocyclic systems enable simultaneous modulation of multiple biological targets while maintaining favorable drug-like properties. The subject compound exemplifies this approach through its tripartite structure:

- 1,3,4-Thiadiazole : Imparts rigidity and electron-withdrawing character, enhancing interactions with ATP-binding pockets in kinases

- Piperazine-Cyclopropanecarbonyl : Introduces conformational flexibility and modulates logP values through the cyclopropane’s steric effects

- 5-Methylisoxazole : Provides metabolic stability via its oxygen-nitrogen dipole while serving as a bioisostere for carboxylic acid groups

Recent syntheses of piperazine-based bis-thiazole/thiadiazole hybrids (2024) demonstrated caspase-dependent apoptosis in MCF-7 cells (IC~50~ = 2.8 μM), underscoring the therapeutic potential of such architectures.

Research Rationale and Scientific Objectives

The rationale for investigating 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide stems from three unmet needs:

- Overcoming kinase inhibitor resistance : Thiadiazole’s ability to form halogen bonds may bypass common ATP-binding mutations

- CNS penetration optimization : Cyclopropanecarbonyl groups reduce P-glycoprotein efflux compared to bulkier acyl substituents

- Metabolic stability enhancement : The 5-methylisoxazole moiety resists CYP3A4-mediated oxidation better than analogous phenyl groups

Key research objectives include:

- Quantitative structure-activity relationship (QSAR) analysis of substituent effects on the thiadiazole C5 position

- Comparative molecular dynamics simulations of piperazine vs. piperidine analogs

- In vitro profiling against kinase superfamilies (VEGFR2, EGFR, CDK4/6)

Table 1: Structural Components and Their Pharmacological Roles

Properties

IUPAC Name |

2-[[5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3S2/c1-10-8-12(20-25-10)17-13(23)9-26-16-19-18-15(27-16)22-6-4-21(5-7-22)14(24)11-2-3-11/h8,11H,2-7,9H2,1H3,(H,17,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHDCWBLMCMPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the cyclopropanecarbonyl piperazine and the 1,3,4-thiadiazole ring. These intermediates are then coupled through a series of nucleophilic substitution and condensation reactions under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the thiadiazole or isoxazole rings, potentially altering the compound’s properties.

Reduction: Reduction reactions can target the carbonyl group in the cyclopropane moiety, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

The compound features a complex structure that includes a piperazine ring, thiadiazole, and isoxazole moieties. These structural components contribute to its biological activity.

Anticancer Potential

Research indicates that compounds similar to 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives with the cyclopropanecarbonyl group can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

The compound's thiadiazole component is known for its antimicrobial properties. Research has demonstrated that similar thiadiazole derivatives possess activity against a range of bacterial and fungal strains. This suggests that the compound could be explored as a potential antimicrobial agent .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of compounds containing piperazine and isoxazole groups. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells, indicating their potential in treating neurodegenerative diseases such as Alzheimer’s and Huntington's disease .

Inhibition of Protein Disulfide Isomerase

One proposed mechanism for the neuroprotective effects is the inhibition of protein disulfide isomerase (PDI), which plays a critical role in protein folding and cellular stress responses. By inhibiting PDI, the compound may help reduce endoplasmic reticulum (ER) stress-induced apoptosis in neuronal cells .

Modulation of Signaling Pathways

The anticancer activity is often linked to the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for regulating cell growth, survival, and apoptosis. The compound's ability to interfere with these pathways may explain its efficacy against cancer cell lines .

Study on Anticancer Activity

A study published in Human Molecular Genetics examined a series of cyclopropanecarbonyl-containing compounds for their effects on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis through caspase activation .

Neuroprotection in Huntington’s Disease Models

In a model of Huntington's disease, researchers found that treatment with similar piperazine derivatives led to decreased levels of mutant huntingtin protein aggregation and improved cell survival rates. This suggests a promising avenue for further exploration in neurodegenerative disease therapy .

Mechanism of Action

The mechanism by which 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- **2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- **2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Uniqueness

The uniqueness of 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide lies in its combination of structural elements, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable molecule for various applications.

Biological Activity

The compound 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The incorporation of the thiadiazole moiety into the compound enhances its activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have shown that compounds with similar structures demonstrate moderate to good antimicrobial activity against various strains, including Streptococcus sp. and Escherichia coli .

Anticancer Activity

The anticancer potential of compounds containing thiadiazole has been documented in several studies. For instance, a related study found that certain thiadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Compounds with similar structures have also been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Other Biological Activities

Additional studies have highlighted other potential activities:

- Antiviral : Some derivatives have shown efficacy against HIV and other viral infections .

- Analgesic : Pain-relieving properties have been noted in certain analogs .

- Antidiabetic : Some compounds exhibit glucose-lowering effects in diabetic models .

Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives for their antimicrobial activity using the cup plate method. The results indicated that most synthesized compounds exhibited promising inhibitory effects against tested microorganisms at a concentration of 50 mg/mL .

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| Thiadiazole A | E. coli | 15 |

| Thiadiazole B | Streptococcus | 18 |

| Thiadiazole C | Aspergillus | 12 |

Study 2: Anticancer Activity

In vitro cytotoxicity assays on MCF-7 cells revealed that certain derivatives had IC50 values ranging from 27.3 μM to 43.4 μM, indicating significant anticancer potential .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | MCF-7 | 27.3 |

| Compound Y | HCT-116 | 6.2 |

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can intermediates be optimized for yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the 1,3,4-thiadiazole core. A key step is the introduction of the cyclopropanecarbonyl-piperazine moiety via nucleophilic substitution or coupling reactions. For example, similar compounds are synthesized by reacting chloroacetyl chloride with aminothiadiazole derivatives in dioxane/triethylamine, followed by purification via recrystallization (ethanol-DMF mixtures) . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) can improve yields. Intermediate characterization using TLC and HPLC is critical to monitor progress .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

X-ray crystallography is the gold standard for resolving the 3D structure, especially for confirming the stereochemistry of the thiadiazole and piperazine rings. SHELX software (e.g., SHELXL) is widely used for refinement . Spectroscopic methods include:

Q. What in vitro assays are suitable for initial biological activity screening?

Preliminary screening often includes:

- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can regioselectivity challenges in thiadiazole ring functionalization be addressed?

Regioselectivity issues arise during electrophilic substitution or cross-coupling reactions. Strategies include:

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in activity (e.g., varying IC values) may stem from differences in assay conditions (e.g., pH, serum content) or compound purity. To address this:

- Standardize protocols : Use validated cell lines and control compounds (e.g., doxorubicin for cytotoxicity).

- Purity validation : Ensure >95% purity via HPLC and elemental analysis.

- Mechanistic studies : Perform transcriptomics/proteomics to identify off-target effects .

Q. What computational methods predict binding interactions with biological targets?

Molecular docking (AutoDock Vina, Glide) models interactions with proteins like kinases or tubulin. For example, docking studies of similar thiadiazoles show hydrogen bonding with ATP-binding pockets . MD simulations (GROMACS) assess stability over time, while QSAR models correlate structural features (e.g., logP, polar surface area) with activity .

Q. How does the cyclopropanecarbonyl group influence pharmacokinetic properties?

The cyclopropane ring enhances metabolic stability by resisting oxidative degradation. Key analyses include:

- LogP measurements : Evaluate lipophilicity using shake-flask or chromatographic methods.

- Plasma stability assays : Incubate compounds in plasma (human/rat) and quantify degradation via LC-MS.

- CYP450 inhibition screening : Fluorescent probes to assess drug-drug interaction risks .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.